7,9-Dimethylbenz(c)acridine-5,6-oxide
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Overview
Description
7,9-Dimethylbenz©acridine-5,6-oxide is a polycyclic aromatic compound with the molecular formula C19H15NO It is a derivative of benz©acridine, characterized by the presence of two methyl groups at positions 7 and 9, and an oxide group at positions 5 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylbenz©acridine-5,6-oxide typically involves the following steps:
Starting Material: The synthesis begins with benz©acridine.
Oxidation: The oxidation of the 5,6-positions to form the oxide group can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of 7,9-Dimethylbenz©acridine-5,6-oxide may involve large-scale methylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethylbenz©acridine-5,6-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted benz©acridine derivatives.
Scientific Research Applications
7,9-Dimethylbenz©acridine-5,6-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7,9-Dimethylbenz©acridine-5,6-oxide involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS) during its metabolic activation, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
7,10-Dimethylbenz©acridine: Another dimethyl derivative with methyl groups at positions 7 and 10.
Benz©acridine: The parent compound without methyl or oxide groups.
7-Methylbenz©acridine: A monomethyl derivative with a methyl group at position 7.
Uniqueness
7,9-Dimethylbenz©acridine-5,6-oxide is unique due to the specific positioning of its methyl and oxide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxide group at positions 5 and 6 is particularly significant, as it influences the compound’s ability to undergo specific chemical reactions and interact with biological targets.
Properties
CAS No. |
160543-12-4 |
---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
16,19-dimethyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C19H13NO/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18-19(16)21-18/h3-9H,1-2H3 |
InChI Key |
KUIHHDYKZJMFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4C5=C3O5)N=C2C=C1)C |
Origin of Product |
United States |
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